(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-8(14)13-10(12(15)16)7-17-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3,(H,15,16)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYATUQLQYZIJCY-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CS[C@@H]1C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of a thiazolidine derivative with an acetylating agent. One common method includes the reaction of 2-phenyl-1,3-thiazolidine-4-carboxylic acid with acetic anhydride under acidic conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Ring-Opening Reactions
The thiazolidine ring undergoes reversible ring-opening under acidic or basic conditions, forming intermediates for further functionalization .
| Reaction Type | Conditions | Products/Outcomes | References |
|---|---|---|---|
| Acid-catalyzed | HCl (1M), ethanol, 25°C, 12h | Schiff base intermediate | |
| Base-catalyzed | NaOH (0.1M), H₂O, 60°C, 6h | Cysteine-pyruvic acid derivatives |
Key Findings :
-
Hydrolysis in alkaline media produces trans-(2R,4S)-isomers via mixed acid anhydride intermediates .
-
Acidic conditions favor reversible ring-opening without epimerization at C4 .
Acetylation and Hydrolysis
The acetyl group participates in nucleophilic substitution and hydrolysis reactions .
Reaction Scheme
Experimental Data :
| Substrate | Reaction Time | Yield | Isomer Ratio (cis:trans) |
|---|---|---|---|
| CP2Et (2) | 16h | 95% | 1:1 |
| AcCP2Et (4a) | 24h | 85% | 3:2 |
Derivatization via Hydrazide Formation
The carboxylic acid moiety reacts with hydrazine to form hydrazides for subsequent condensation .
Procedure :
-
Condensation :
Hydrazides react with aldehydes/ketones to form hydrazones (e.g., with 5-substituted isatin derivatives) .
Key Parameters :
Stereochemical Considerations
The C2 and C4 stereocenters influence reactivity and product distribution .
| Reaction | Stereochemical Outcome | Stability Ranking (ΔG) |
|---|---|---|
| N-Acetylation | Retention at C4, inversion at C2 | trans > cis |
| Alkaline Hydrolysis | Epimerization at C4 (cis → trans) | trans > cis by 2.3 kcal/mol |
Notable Observations :
-
cis-(2R,4R)-isomers isomerize to trans-(2R,4S) under basic conditions .
-
Stereospecific tyrosinase inhibition correlates with trans configurations .
Analytical Characterization
Reaction progress and product identity are confirmed using:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of novel pharmaceutical agents. Its thiazolidine ring structure is significant in the design of drugs targeting metabolic disorders, particularly those related to diabetes and obesity.
- Case Study : Research has indicated that thiazolidine derivatives can improve insulin sensitivity and glucose metabolism. In one study, derivatives similar to (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid were evaluated for their ability to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .
Biochemical Research
This compound is utilized as a reagent in various biochemical assays due to its ability to modify thiol groups in proteins.
- Application Example : It can be employed in the study of enzyme kinetics where thiol modification is essential for understanding enzyme mechanisms. For instance, its application in the inhibition of cysteine proteases has been documented, providing insights into enzyme regulation .
Synthesis of Novel Compounds
(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid serves as a precursor in the synthesis of more complex thiazolidine-based compounds.
- Synthesis Pathway : Researchers have synthesized various bioactive compounds by modifying the thiazolidine core structure, leading to potential anticancer agents and anti-inflammatory drugs .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Development of drugs for metabolic disorders | Improved insulin sensitivity in preclinical models |
| Biochemical Research | Reagent for thiol group modification | Inhibition of cysteine proteases |
| Synthesis of Novel Compounds | Precursor for bioactive thiazolidine derivatives | Potential anticancer and anti-inflammatory agents |
Mechanism of Action
The mechanism of action of (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For instance, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-methyl-2-piperidinecarboxylic acid: Another chiral compound with similar structural features but different functional groups.
2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with a different heterocyclic core but similar substitution patterns.
Uniqueness
(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its thiazolidine ring and acetyl group make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
(2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiazolidine ring and an acetyl group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid is C₁₂H₁₃NO₃S, with a molecular weight of 251.31 g/mol. It is classified as an irritant and requires careful handling in laboratory settings .
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit antimicrobial properties. For instance, a study involving various thiazolidine-4-carboxylic acid derivatives demonstrated significant inhibition of bacterial growth. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that certain thiazolidine derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production. A related study on substituted phenyl thiazolidine derivatives revealed that specific compounds could inhibit tyrosinase activity significantly. For example, one derivative demonstrated a 66.47% inhibition at 20 μM concentration . This suggests that (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid may also possess similar inhibitory effects due to structural similarities.
The biological activity of (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in key metabolic pathways.
- Receptor Modulation : It might modulate receptor activity affecting cellular signaling pathways.
These interactions can lead to altered biochemical responses such as reduced inflammation or inhibited microbial growth .
Case Studies
Several studies have explored the biological activities of thiazolidine derivatives:
- Anticancer Activity : A series of thiazolidine derivatives were evaluated for their anticancer properties against various cell lines (e.g., MCF-7). Some compounds exhibited significant cytotoxicity comparable to established chemotherapeutic agents like adriamycin .
- Diabetes Management : Certain thiazolidine derivatives have shown promise in enhancing glucose uptake in insulin-resistant models, indicating potential applications in diabetes management .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing (2R,4R)-3-acetyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid?
The synthesis typically involves coupling a Boc-protected carboxylic acid derivative (e.g., Boc-protected thiazolidine) with an amine under activation by EDCI/HOBT in CH₂Cl₂. After deprotection with TFA, the product is purified via silica gel chromatography using a gradient of hexane/ethyl acetate . Reaction times vary (6–15 hours for coupling; 1–8 hours for Boc removal). Yield optimization requires careful control of stoichiometry and solvent selection.
Q. How can the stereochemistry of this compound be confirmed?
Chiral centers are validated using 1H NMR and X-ray crystallography. For example, the (2R,4R) configuration is resolved by analyzing coupling constants in 1H NMR (e.g., vicinal protons on the thiazolidine ring) and confirmed via single-crystal X-ray diffraction studies, which provide absolute stereochemical assignments .
Q. What analytical methods are critical for purity assessment?
- HPLC-MS : To confirm molecular weight and detect impurities.
- Chiral chromatography : To verify enantiomeric excess (e.g., using chiral stationary phases like amylose or cellulose derivatives).
- Elemental analysis : To validate empirical formula accuracy. These methods ensure compliance with pharmacopeial standards for research-grade compounds .
Advanced Research Questions
Q. How can structural modifications influence bioactivity in thiazolidine derivatives?
Substituent effects are studied via structure-activity relationship (SAR) assays. For example:
- Aryl group variations : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability compared to electron-donating groups.
- Side-chain optimization : Acetyl vs. bulkier acyl groups impact target binding affinity, as shown in enzyme inhibition assays . Computational docking (e.g., AutoDock Vina) further predicts interactions with biological targets like proteases or kinases.
Q. What experimental strategies address contradictions in spectroscopic data?
Discrepancies in NMR or MS data may arise from:
- Epimerization during synthesis : Monitor reaction pH and temperature to minimize racemization.
- Degradation products : Use stability studies (e.g., accelerated aging at 40°C/75% RH) to identify labile functional groups .
- Impurity co-elution : Employ orthogonal separation techniques (e.g., ion-pair chromatography) for resolution .
Q. How is the chiral synthesis of this compound optimized for scalability?
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Rhodium-BINAP complexes) to enhance enantioselectivity.
- Dynamic kinetic resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents to improve yields .
- Process intensification : Optimize solvent systems (e.g., switch from CH₂Cl₂ to MeCN for greener chemistry) and reduce purification steps via telescoping .
Q. What are the limitations in extrapolating in vitro data to in vivo models?
- Metabolic instability : Thiazolidine rings may undergo hepatic oxidation; assess using microsomal assays (e.g., rat liver S9 fractions).
- Plasma protein binding : Measure unbound fraction via equilibrium dialysis to adjust dosing in pharmacokinetic studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
